5-Bromo-6-methoxy-1-methyl-1H-indazole is a synthetic compound belonging to the class of indazole derivatives, characterized by the presence of a bromine atom and a methoxy group. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized from commercially available starting materials such as 5-bromo-2-nitroanisole and methylhydrazine. The synthesis typically involves several chemical transformations including reduction and cyclization processes .
5-Bromo-6-methoxy-1-methyl-1H-indazole is classified as an indazole derivative. Indazoles are bicyclic compounds that consist of a five-membered diazole ring fused to a benzene ring. This specific compound is notable for its halogen (bromine) and methoxy substituents, which influence its reactivity and biological properties.
The synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole generally follows these steps:
The reduction step is crucial for converting the nitro group to an amino group, which is necessary for the subsequent cyclization reaction. The use of continuous flow reactors in industrial settings can enhance efficiency and yield during the synthesis process .
The molecular formula of 5-Bromo-6-methoxy-1-methyl-1H-indazole is , with a molecular weight of approximately 241.08 g/mol.
Key structural data includes:
The structure features a fused indazole ring system, where the bromine and methoxy groups are positioned at specific locations on the ring, influencing its chemical behavior.
5-Bromo-6-methoxy-1-methyl-1H-indazole can participate in various chemical reactions:
Common reagents for these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary based on the desired product .
The mechanism of action of 5-Bromo-6-methoxy-1-methyl-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and methoxy groups enhances its ability to bind to these targets, potentially inhibiting enzyme activity or blocking receptor signaling pathways, which may lead to therapeutic effects .
5-Bromo-6-methoxy-1-methyl-1H-indazole exhibits several notable physical properties:
Key chemical properties include:
Additional properties such as hydrogen bond donors/acceptors and rotatable bonds contribute to its reactivity profile .
5-Bromo-6-methoxy-1-methyl-1H-indazole has several applications in scientific research:
The unique combination of functional groups in this compound opens avenues for further exploration in various fields of chemistry and biology.
Indazole derivatives represent a privileged scaffold in medicinal and materials chemistry due to their structural versatility and broad bioactivity profile. Among these, 5-Bromo-6-methoxy-1-methyl-1H-indazole (CAS 1577179-97-5) exemplifies how targeted modifications at specific ring positions unlock distinct physicochemical and biological properties. This compound’s tripartite functionalization—bromine at C5, methoxy at C6, and methylation at N1—creates a synthetically adaptable platform for drug discovery. Indazoles are bioisosteres of indoles but exhibit enhanced metabolic stability and distinct binding modes, driving their adoption in kinase inhibitors, anticancer agents, and antimicrobial compounds [5] . The evolution of such derivatives underscores a paradigm shift toward precision functionalization in heterocyclic chemistry, where regiocontrol dictates functional outcomes.
The synthesis of indazole derivatives has progressed from classical cyclization methods to advanced C–H activation strategies. Early routes to 5-Bromo-6-methoxy-1H-indazole (CAS 152626-78-3) relied on multi-step sequences starting from 5-bromo-2-nitroanisole:
This method, however, suffered from moderate yields and poor regioselectivity. The advent of transition metal catalysis enabled more efficient routes. For example, silver-mediated intramolecular oxidative C–H amination permits direct access to N-unsubstituted indazoles from α-ketoester hydrazones at 80°C in 1,2-dichloroethane, achieving yields up to 97% . The methylation of N1 to yield 5-Bromo-6-methoxy-1-methyl-1H-indazole typically employs alkylating agents like methyl iodide in the presence of base, exploiting the nucleophilicity of the indazole nitrogen [8].
Table 1: Evolution of Key Indazole-Based Pharmaceuticals
Compound | Substitution Pattern | Clinical Use | Year Introduced |
---|---|---|---|
Granisetron | 1-Methyl-9-methylcarbazole | Antiemetic | 1991 |
Pazopanib | 5-Bromo-6-methoxy-1H-indazole* | Tyrosine kinase inhibitor (RCC) | 2009 |
Entrectinib | 3-Substituted 1H-indazole | TRK/ROS1 inhibitor (NSCLC) | 2019 |
Note: Pazopanib’s core incorporates a 5-bromo-6-methoxyindazole unit [5] |
Regiocontrol in indazole functionalization is critical due to the tautomeric equilibria of the 1H- and 2H- forms and the divergent reactivity of ring positions. The C3 site is electron-rich and prone to electrophilic substitution, whereas C5/C6 are less activated. Bromination at C5, as in 5-Bromo-6-methoxy-1-methyl-1H-indazole, requires:
The methoxy group at C6 serves dual roles: a steric director for C5 functionalization and a hydrogen-bond acceptor enhancing target binding. N1-methylation blocks tautomerism, locking the scaffold in the 1H-form, which improves metabolic stability and membrane permeability [4] [8]. Recent advances in C–H activation leverage directing groups (DGs) like amides or sulfoxides to achieve C4/C7 functionalization—positions otherwise inaccessible in 6,5-fused heterocycles [10]. For example, Pd-catalyzed direct arylation of benzothiadiazoles at C4/C7 uses pivalic acid as a mediator, enabling access to π-extended systems [10].
The bioactivity of indazoles is exquisitely sensitive to substituent positioning. Comparative studies reveal that:
Table 2: Synthetic Methods for 5-Bromo-6-methoxy-1-methyl-1H-indazole
Method | Conditions | Yield | Regioselectivity |
---|---|---|---|
Classical Cyclization | 5-Bromo-2-nitroanisole → Reduction → Cyclization | 45-60% | Moderate |
Ag(I)-Mediated Amination | AgNTf₂ (3 eq), Cu(OAc)₂ (0.5 eq), DCE, 80°C | 95% | High |
Directed Lithiation | LDA, THF, −78°C → Electrophilic quenching | 70% | High (C5) |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0